3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one

CAS No.: 902557-88-4

Cat. No.: VC11855801

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902557-88-4 |

|---|---|

| Molecular Formula | C18H14O5 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C18H14O5/c1-2-22-14-7-4-11(5-8-14)17(20)15-9-12-3-6-13(19)10-16(12)23-18(15)21/h3-10,19H,2H2,1H3 |

| Standard InChI Key | VGTMSXHVCDAWEC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

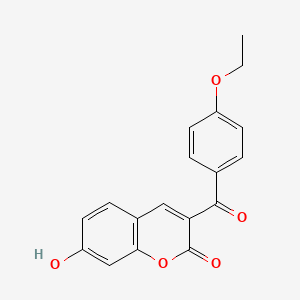

The compound’s IUPAC name, 3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one, reflects its core chromen-2-one scaffold with substituents at positions 3 and 7 (Figure 1). The 4-ethoxybenzoyl group introduces lipophilicity, while the hydroxyl group enhances hydrogen-bonding potential.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₄O₅ |

| Molecular weight | 310.3 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

| InChI Key | VGTMSXHVCDAWEC-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Routes

General methods for synthesizing 3-acyl-7-hydroxycoumarins involve:

-

Condensation reactions: Reacting 7-hydroxycoumarin with 4-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine).

-

Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Hypothetical reaction conditions

| Step | Conditions |

|---|---|

| Acylation | Reflux in dry dichloromethane, 24 h |

| Base | Triethylamine (2 eq) |

| Yield (estimated) | 60–75% |

Industrial-Scale Production

Potential industrial optimizations include:

-

Continuous-flow reactors: To enhance heat transfer and reaction uniformity.

-

High-performance liquid chromatography (HPLC): For purity >98%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume